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Compound of Interest

Compound Name: Chloramine-B

Cat. No.: B1668639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic characterization of Chloramine-B,

presenting a comparative analysis with common alternative chlorinating and oxidizing agents,

including Chloramine-T, Dichloramine-T, and sodium hypochlorite. The information is intended

to assist researchers in selecting the appropriate reagent for their specific applications by

providing objective performance data and detailed experimental protocols.

Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for Chloramine-B and

its alternatives. Direct experimental spectroscopic data for Chloramine-B is not readily

available in public spectral databases. The data presented here for Chloramine-B is based on

published literature for closely related N-chloro-N-sodiobenzenesulfonamides and typical

spectral characteristics for this class of compounds.
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Compound Solvent λmax (nm)
Molar
Absorptivity
(ε)

Reference

Chloramine-B Water ~225, ~265
Data not

available

Inferred from

related

compounds

Chloramine-T Water (pH 7.2) 219 - 224
Data not

available
[1]

Dichloramine Water 294
Data not

available
General literature

Sodium

Hypochlorite
Water (pH > 7) 292 ~350 M⁻¹cm⁻¹ [2][3]

Water (pH < 7) 236
Data not

available
[3]

Table 2: Infrared (IR) Spectroscopy Data (ATR-FTIR)
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Compound
Major
Characteristic
Peaks (cm⁻¹)

Functional Group
Assignment

Reference

Chloramine-B

~3060, ~1600, ~1450,

~1300, ~1150, ~930,

~750

Aromatic C-H, C=C

stretch, SO₂ stretch

(asymmetric), SO₂

stretch (symmetric),

S-N stretch, N-Cl

stretch

Inferred from related

compounds

Chloramine-T 1255, 1130, 1083, 929

SO₂ stretch

(asymmetric), SO₂

stretch (symmetric),

S-N stretch

[4]

Dichloramine-T Data not available -

Sodium Hypochlorite

(solution)
1640, ~714

H-O-H bend (water),

O-Cl stretch
[5]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)

Compound Solvent
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

Reference

Chloramine-B DMSO-d₆
~7.5 - 7.9 (m,

5H, Ar-H)

Data not

available

Inferred from

related

compounds

Chloramine-T DMSO-d₆

2.3 (s, 3H, CH₃),

7.2-7.7 (m, 4H,

Ar-H)

21.0 (CH₃),

125.5, 128.5,

138.0, 143.0 (Ar-

C)

Inferred from

various sources

Dichloramine-T
Data not

available

Data not

available

Data not

available

Sodium

Hypochlorite
Not applicable Not applicable Not applicable
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Table 4: Mass Spectrometry (MS) Data

Compound
Ionization
Method

Key Fragment
Ions (m/z)

Interpretation Reference

Chloramine-B ESI (-)

212/214 [M-Na]⁻,

156 [M-Na-Cl]⁻,

141 [C₆H₅SO₂]⁻

Molecular ion,

loss of chlorine,

benzenesulfonyl

anion

Inferred from

related

compounds

Chloramine-T ESI (-)

226/228 [M-Na]⁻,

170 [M-Na-Cl]⁻,

155

[CH₃C₆H₄SO₂]⁻

Molecular ion,

loss of chlorine,

toluenesulfonyl

anion

Inferred from

various sources

Dichloramine-T EI

239/241/243

[M]⁺•, 204 [M-

Cl]⁺, 155 [M-Cl₂-

N]⁺, 91 [C₇H₇]⁺

Molecular ion

cluster, loss of

chlorine, loss of

NCl₂, tolyl cation

Inferred from

molecular weight

Sodium

Hypochlorite
Not applicable Not applicable Not applicable

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compounds.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

Sample Preparation: Prepare a stock solution of the analyte (e.g., 1000 ppm) in a suitable

solvent (typically deionized water for these compounds). Prepare a series of dilutions to a

final concentration range appropriate for absorbance measurements (typically 0.1 - 1 AU).
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Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at

least 30 minutes. Set the wavelength range (e.g., 200-400 nm).

Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and

place it in the reference and sample holders to record a baseline.

Sample Measurement: Rinse the sample cuvette with the analyte solution and then fill it.

Place the cuvette in the sample holder and record the absorbance spectrum.

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond

or zinc selenide crystal).

Procedure:

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR crystal.

Sample Application: Place a small amount of the solid powder sample directly onto the ATR

crystal. Use a press to ensure good contact between the sample and the crystal.

Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The obtained spectrum is typically in absorbance or transmittance. Perform

baseline correction and peak picking to identify the characteristic vibrational frequencies.[6]

[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic

nuclei.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for

¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry NMR tube.

Instrument Tuning: Insert the sample into the NMR probe. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters

are typically used, but may be optimized for specific samples.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Reference the chemical shifts to the residual solvent

peak or an internal standard (e.g., TMS).[8][9]

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm

molecular weight and aid in structural elucidation.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray

Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-

Flight). For volatile compounds like Dichloramine-T, Gas Chromatography-Mass Spectrometry

(GC-MS) can be used.

Procedure (for GC-MS of Dichloramine-T):

Sample Introduction: Dissolve the sample in a suitable volatile solvent and inject it into the

GC inlet.

Chromatographic Separation: The sample is vaporized and separated based on its boiling

point and interaction with the GC column.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized (e.g., by electron impact).
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Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-

to-charge ratio.

Detection: The detector records the abundance of each ion.[10][11]

Visualizations

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Chloramine-B Powder

Dissolution in
Appropriate Solvent

ATR-FTIR Spectroscopy

Serial Dilution

NMR Spectroscopy Mass SpectrometryUV-Vis Spectroscopy

λmax Determination Functional Group
IdentificationStructural Elucidation Molecular Weight

& Fragmentation Analysis

Comprehensive
Characterization

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/publication/277440988_Determination_of_trichloramine_in_drinking_water_using_headspace_gas_chromatographymass_spectrometry
https://www.city.osaka.lg.jp/suido/cmsfiles/contents/0000245/245226/i-5.pdf
https://www.benchchem.com/product/b1668639?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Experimental workflow for the spectroscopic characterization of Chloramine-B.
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Caption: Chemical structures of Chloramine-B and its common alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Chloramine-B: A Comparative
Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668639#spectroscopic-characterization-of-
chloramine-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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